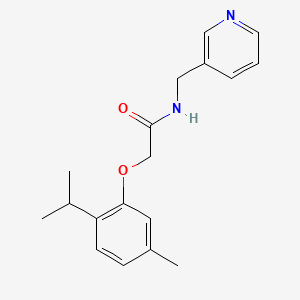![molecular formula C15H35NO6P2 B5115319 tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate), also known as TDP, is a chemical compound that has been used extensively in scientific research. This compound has a unique structure and properties that make it useful in a variety of applications. In
Applications De Recherche Scientifique
Tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been used in a variety of scientific research applications. One of the most common uses of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a chelating agent. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has a high affinity for metal ions such as calcium, magnesium, and iron. This property makes it useful in the study of metal ion transport and metabolism.
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has also been used as a fluorescent probe. When tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions, it undergoes a conformational change that results in fluorescence. This property has been used to study metal ion binding in biological systems.
Another application of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is as a potential therapeutic agent for the treatment of osteoporosis. tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density in animal models, and it is currently being studied as a potential treatment for osteoporosis in humans.
Mécanisme D'action
The mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is not fully understood. However, it is believed that tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) binds to metal ions and forms stable complexes. These complexes may then interact with biological molecules such as enzymes and receptors, altering their activity.
Biochemical and Physiological Effects:
tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to have a variety of biochemical and physiological effects. In animal models, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has been shown to increase bone density, improve cognitive function, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) in lab experiments is its high affinity for metal ions. This property makes it useful in the study of metal ion transport and metabolism. However, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is also a toxic compound and must be handled with care. Additionally, tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). One area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the development of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)-based therapeutics for the treatment of osteoporosis and other diseases. Finally, further research is needed to fully understand the mechanism of action of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) and its effects on biological systems.
Méthodes De Synthèse
The synthesis of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) involves the reaction of diethylamine with ethyl bromoacetate to form diethylaminoethyl-2-bromoacetate. This intermediate is then reacted with 1,3-propanediol to form tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate). The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The yield of tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate) is typically around 60-70%.
Propriétés
IUPAC Name |
2,3-bis(diethoxyphosphoryl)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35NO6P2/c1-7-16(8-2)13-15(24(18,21-11-5)22-12-6)14-23(17,19-9-3)20-10-4/h15H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBHKKCJZBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CP(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)


![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
